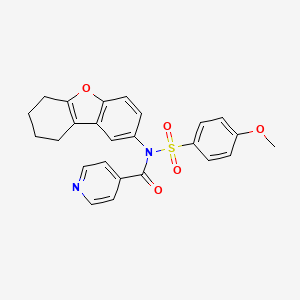

![molecular formula C20H20N2O4S B2682987 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide CAS No. 892845-21-5](/img/structure/B2682987.png)

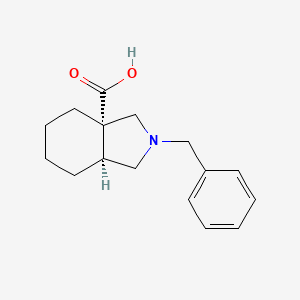

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is described in PubChem . Another example is the synthesis of “[1,3]-Dioxolo [4,5-f]benzodioxole (DBD) Fluorescent Dyes” which are synthesized from commercially available reactants .Molecular Structure Analysis

The molecular structure of similar compounds can be found in the PubChem database . For example, the molecular formula of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is C15H10FN3O3S . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available in the PubChem database . For example, “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” has a molecular weight of 331.3 g/mol, XLogP3-AA of 3.8, and a topological polar surface area of 101 Ų .Aplicaciones Científicas De Investigación

Pharmacological Evaluation and Anticonvulsant Activity

A study on 4-thiazolidinone derivatives, including those with benzothiazole moieties, demonstrated their potential as benzodiazepine receptor agonists with considerable anticonvulsant activity. These compounds showed significant efficacy in electroshock and pentylenetetrazole-induced lethal convulsion tests, highlighting their potential in developing new anticonvulsant therapies (Faizi et al., 2017).

Anticancer and Antitumor Activities

Research into the anticancer properties of benzothiazole derivatives revealed that certain compounds exhibit significant topoisomerase II inhibitory activity. This activity is crucial for developing therapeutic agents against various cancers by targeting the DNA replication process (Pınar et al., 2004). Another study highlighted the synthesis and evaluation of novel fluoroquinolone derivatives with benzothiazole substituents, showcasing potent antibacterial activity against various bacterial strains, which could lead to new treatments for bacterial infections (Sharma et al., 2017).

Anti-Inflammatory and Analgesic Agents

Benzoxazolone and benzothiazolone derivatives have been studied for their potential as anti-inflammatory and analgesic agents. The research into dimers based on these scaffolds showed promising in vitro and in vivo activity, comparable to known drugs like indomethacin and ketorolac, suggesting a pathway for developing new pain management and anti-inflammatory medications (Abdelazeem et al., 2015).

Antioxidant Properties

The synthesis and evaluation of N-substituted benzyl/phenyl derivatives based on the benzothiazine framework have shown that these compounds possess moderate to significant radical scavenging activity. This antioxidant property is crucial for developing treatments aimed at managing oxidative stress-related diseases (Ahmad et al., 2012).

Mecanismo De Acción

The mechanism of action of similar compounds has been reported. For instance, halogenated N - (1,3,4-oxadiazol-2-yl)benzamides were found to depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation . Another study suggests that the structural motif of benzothiazole derivatives interacts with the target molecules involved in the malarial infection process .

Propiedades

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-2-3-4-9-24-14-7-5-13(6-8-14)19(23)22-20-21-15-10-16-17(26-12-25-16)11-18(15)27-20/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBEXQPNHIRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)

![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)

![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)

![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)